3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one

Monoamine oxidase inhibition Parkinson's disease research Neuropharmacology

This 7-fluoro-substituted 4-hydroxyquinolin-2(1H)-one is a defined SAR probe delivering an IC₅₀ of 10 nM against MAO-B versus 1,130 nM for the non-fluorinated analog—a critical >100-fold potency window for clean target deconvolution. With 33-fold selectivity over AChE and a quantifiable CYP3A4 benchmark (IC₅₀ 3,500 nM), it is the required control for isolating C7-fluorine electronic contributions in dopaminergic neuroprotection studies. Generic quinolinone scaffolds cannot substitute; procure this exact substitution pattern to ensure fidelity in MAO-B-directed research.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
Cat. No. B12865285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C=C(C=C2)F)NC1=O)O
InChIInChI=1S/C11H10FNO2/c1-2-7-10(14)8-4-3-6(12)5-9(8)13-11(7)15/h3-5H,2H2,1H3,(H2,13,14,15)
InChIKeyBKZCSFDKBFJSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one: Procurement Specifications, Core Structure, and In-Class Positioning


3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one (CAS 686280-08-0) is a fluorinated 4-hydroxyquinolin-2(1H)-one heterocycle with a molecular formula of C₁₁H₁₀FNO₂ and a molecular weight of 207.20 g/mol . The compound features a bicyclic quinolinone core with a hydroxyl group at the 2-position, an ethyl substituent at the 3-position, and a fluorine atom at the 7-position. This substitution pattern distinguishes it from the parent unsubstituted scaffold and from the non-fluorinated 3-ethyl analog (3-ethyl-4-hydroxyquinolin-2(1H)-one, CAS 1873-60-5) . The compound belongs to the class of 4-hydroxyquinolin-2(1H)-ones, which have been investigated as scaffolds for fatty acid synthase (FAS) inhibition [1], monoamine oxidase (MAO) inhibition [2], and antimicrobial activity. However, the specific 7-fluoro substitution in this molecule confers a unique selectivity profile, particularly for MAO-B, that is not present in non-fluorinated analogs.

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Selectivity Loss


Within the 4-hydroxyquinolin-2(1H)-one chemical series, seemingly minor structural modifications produce substantial shifts in target engagement profiles. Substitution position critically dictates biological outcome: C7-substituted 3,4-dihydro-2(1H)-quinolinones show significantly more potent MAO-B inhibition than C6-substituted analogs, with benzyloxy substituents on C7 yielding IC₅₀ values as low as 2.9 nM, while C6-substituted derivatives exhibit markedly reduced potency [1]. The parent 3-ethyl-4-hydroxyquinolin-2(1H)-one lacking the 7-fluoro substituent displays an IC₅₀ of only 1,130 nM against MAO-B [2]—approximately two orders of magnitude less potent than the 7-fluoro derivative. Furthermore, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone shows negligible MAO-B inhibition (IC₅₀ > 183 µM) despite maintaining activity against MAO-A . These steep structure-activity relationships demonstrate that procurement of a generic "quinolinone scaffold" cannot substitute for the specific 3-ethyl-7-fluoro substitution pattern when MAO-B-directed selectivity or target engagement profile fidelity is required.

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one: Quantifiable Differentiation Evidence Against Comparator Compounds


MAO-B Inhibitory Potency: 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one (IC₅₀ = 10 nM) vs. Non-Fluorinated 3-Ethyl Analog (IC₅₀ = 1,130 nM)

The introduction of a fluorine atom at the 7-position of 3-ethyl-4-hydroxyquinolin-2(1H)-one results in a >100-fold increase in MAO-B inhibitory potency. The target compound 3-ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one exhibits an IC₅₀ of 10 nM against human recombinant MAO-B [1], while the non-fluorinated comparator 3-ethyl-4-hydroxyquinolin-2(1H)-one displays an IC₅₀ of 1,130 nM under comparable assay conditions [2]. This difference is consistent with established SAR showing that C7-substitution on the quinolinone scaffold dramatically enhances MAO-B inhibition, with potency improvements of up to two orders of magnitude relative to unsubstituted or C6-substituted derivatives [3].

Monoamine oxidase inhibition Parkinson's disease research Neuropharmacology

MAO-B vs. AChE Selectivity: 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one (IC₅₀ MAO-B = 10 nM; IC₅₀ AChE = 330 nM)

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one demonstrates a 33-fold selectivity window between its primary target MAO-B (IC₅₀ = 10 nM) and the off-target acetylcholinesterase (AChE; IC₅₀ = 330 nM) [1]. This selectivity profile contrasts with the non-fluorinated 3-ethyl analog, for which AChE inhibition data are not reported in BindingDB, suggesting a potentially distinct target engagement profile conferred by the 7-fluoro substituent. Class-level SAR indicates that C7 substitution on quinolinone scaffolds generally improves target selectivity relative to unsubstituted or C6-substituted derivatives [2].

Target selectivity profiling Acetylcholinesterase Monoamine oxidase Off-target assessment

CYP3A4 Metabolic Liability Profile: 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one (IC₅₀ CYP3A4 = 3,500 nM)

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one exhibits an IC₅₀ of 3,500 nM (3.5 µM) against human recombinant CYP3A4 [1], the major drug-metabolizing cytochrome P450 isoform. By comparison, the non-fluorinated 3-ethyl analog displays an IC₅₀ of 7,900 nM against CYP3A4 [2]. This indicates that the 7-fluoro substitution confers approximately 2.3-fold greater CYP3A4 inhibitory activity, though both compounds fall within a range considered to have low-to-moderate CYP3A4 interaction potential. The difference in CYP3A4 inhibition between the fluorinated and non-fluorinated analogs provides a measurable parameter for selecting the appropriate tool compound based on metabolic stability requirements in cellular or in vivo experimental designs.

CYP450 inhibition Drug metabolism ADME profiling Drug-drug interaction risk

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one: Evidence-Backed Research Application Scenarios


MAO-B Inhibitor Tool Compound for Parkinson's Disease and Neurodegeneration Research

Given its IC₅₀ of 10 nM against human recombinant MAO-B [1] and 33-fold selectivity over AChE, 3-ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is suitable as a tool compound for investigating MAO-B-mediated dopaminergic neuron protection and oxidative stress pathways relevant to Parkinson's disease. The compound's nanomolar potency places it within the activity range of established MAO-B research tools, while its defined selectivity window enables cleaner target deconvolution than less selective analogs.

Structure-Activity Relationship (SAR) Probe for Fluorine Substitution Effects in Quinolinone Scaffolds

The >100-fold potency differential between the 7-fluoro compound (IC₅₀ = 10 nM) [1] and the non-fluorinated 3-ethyl analog (IC₅₀ = 1,130 nM) [2] establishes this molecule as a definitive SAR probe for quantifying the electronic and steric contributions of C7-fluorine substitution to MAO-B target engagement. Researchers can pair this compound with the non-fluorinated analog as matched controls to isolate fluorine-specific effects in mechanistic studies.

Comparative CYP3A4 Interaction Studies for ADME Profiling of Fluorinated Heterocycles

With a measured CYP3A4 IC₅₀ of 3,500 nM [1] compared to 7,900 nM for the non-fluorinated analog [3], this compound provides a quantifiable benchmark for evaluating how 7-fluoro substitution on the 4-hydroxyquinolin-2(1H)-one scaffold alters cytochrome P450 interaction potential. This application is relevant for medicinal chemistry teams optimizing lead series where balancing target potency against metabolic stability is a key design parameter.

Quote Request

Request a Quote for 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.